2-(4-Chloro-2-methoxyphenyl)acetonitrile
Overview
Description
2-(4-Chloro-2-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H8ClNO. It is a derivative of acetonitrile, where the acetonitrile group is substituted with a 4-chloro-2-methoxyphenyl group. This compound is used in various chemical syntheses and has applications in scientific research.
Scientific Research Applications
2-(4-Chloro-2-methoxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
Mode of Action
As a nitrile compound, it may undergo various chemical reactions, including nucleophilic addition and substitution, which could potentially interact with biological targets . Without specific knowledge of its biological targets, it’s challenging to provide a detailed explanation of its mode of action .
Biochemical Pathways
Given the lack of information about its biological targets, it’s difficult to predict which pathways might be affected .
Pharmacokinetics
As a small organic molecule, it’s likely to be absorbed in the gastrointestinal tract if ingested, and it may be distributed throughout the body via the bloodstream .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Chloro-2-methoxyphenyl)acetonitrile. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-methoxyphenyl)acetonitrile typically involves the reaction of 4-chloro-2-methoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired acetonitrile compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Sodium cyanide, DMF, reflux conditions.
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Major Products
Substitution: Formation of substituted phenylacetonitriles.
Oxidation: Formation of 4-chloro-2-methoxybenzaldehyde or 4-chloro-2-methoxybenzoic acid.
Reduction: Formation of 2-(4-chloro-2-methoxyphenyl)ethylamine.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenylacetonitrile: Lacks the chloro substituent, making it less reactive in certain substitution reactions.
4-Methoxyphenylacetonitrile: Similar structure but with different substitution patterns, affecting its reactivity and applications.
2-Chloro-4-methoxyphenylacetonitrile: Similar compound with different substitution positions, influencing its chemical behavior.
Uniqueness
2-(4-Chloro-2-methoxyphenyl)acetonitrile is unique due to the presence of both chloro and methoxy groups, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(4-chloro-2-methoxyphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-12-9-6-8(10)3-2-7(9)4-5-11/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJARSBOCSFHDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624854 | |
Record name | (4-Chloro-2-methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170737-92-5 | |
Record name | (4-Chloro-2-methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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